molecular formula C17H19ClO3 B5018857 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No. B5018857
M. Wt: 306.8 g/mol
InChI Key: NFMMBAWNSZJEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as GW501516, is a synthetic drug that was developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is known for its ability to increase endurance and improve athletic performance. In recent years, GW501516 has gained popularity in the sports industry as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) in 2009.

Mechanism of Action

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves energy metabolism and enhances endurance performance. In addition, this compound has been shown to increase the expression of genes involved in muscle fiber type switching, which may contribute to its performance-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in both animal models and humans. These include increased endurance and exercise capacity, improved lipid and glucose metabolism, reduced inflammation, and improved vascular function. In addition, this compound has been shown to promote muscle fiber type switching, which may contribute to its performance-enhancing effects.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments, including its ability to improve metabolic and cardiovascular parameters in animal models of disease. However, there are also several limitations to its use, including the potential for off-target effects and the fact that it has been banned by WADA for use in sports.

Future Directions

There are several potential future directions for research on 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene, including its potential as a treatment for metabolic and cardiovascular diseases, its effects on muscle fiber type switching, and its potential as a performance-enhancing drug. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene involves a multi-step process that starts with the reaction of 4-chlorophenol with propylene oxide to form 4-chlorophenoxypropanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride in the presence of a base to give this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through various purification techniques.

Scientific Research Applications

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, this compound has been investigated for its potential to prevent atherosclerosis and other cardiovascular diseases by reducing oxidative stress and improving vascular function.

properties

IUPAC Name

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMBAWNSZJEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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